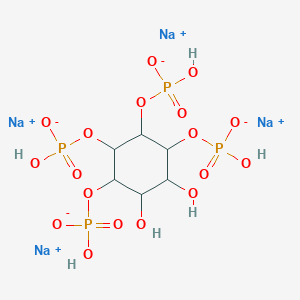
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
描述
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is a phosphoinositide derivative known for its role in cellular signaling pathways. This compound is recognized for its ability to interact with various phosphoinositide-specific kinases and phosphatases, making it a valuable tool in biochemical research .
作用机制
D-肌醇-1,4,5,6-四磷酸酯(钠盐)通过与对它的肌醇磷酸酯结构敏感的特定蛋白质域相互作用来发挥其作用。这种相互作用使它能够参与调节细胞内信号级联反应。 该化合物影响涉及磷脂酰肌醇 3-激酶 (PI3K) 和蛋白激酶 B (PKB/Akt) 的通路,这些通路是细胞生长、存活和代谢等过程的重要组成部分 .
生化分析
Biochemical Properties
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) functions by binding to protein domains that are sensitive to its specific inositol phosphate structure . This allows it to participate in the regulation of intracellular signaling cascades. It can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .
Cellular Effects
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has been shown to modulate phosphoinositide-mediated signal transduction . It can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .
Molecular Mechanism
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions by binding to protein domains that are sensitive to its specific inositol phosphate structure .
Temporal Effects in Laboratory Settings
It is known that the production of this compound by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella .
Transport and Distribution
It is known that it interacts with various phosphoinositide-specific kinases and phosphatases .
准备方法
合成路线和反应条件
D-肌醇-1,4,5,6-四磷酸酯(钠盐)可以通过肌醇衍生物的磷酸化来合成。该过程通常涉及使用特定的激酶,这些激酶在 1、4、5 和 6 位将磷酸基团添加到肌醇环上。 反应条件通常需要一个受控的环境,具有精确的 pH 和温度设置以确保正确的磷酸化模式 .
工业生产方法
D-肌醇-1,4,5,6-四磷酸酯(钠盐)的工业生产涉及使用生物反应器进行大规模合成。这些反应器为肌醇衍生物的酶促磷酸化提供了必要的条件。 该过程针对高产率和高纯度进行了优化,并对反应参数进行持续监控和调整 .
化学反应分析
反应类型
D-肌醇-1,4,5,6-四磷酸酯(钠盐)经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常由氧化剂促进。
还原: 该化合物可以通过添加氢或去除氧来还原,通常使用还原剂。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 这些反应的条件各不相同,但通常需要受控的温度和 pH 水平 .
形成的主要产物
这些反应形成的主要产物取决于反应的具体类型和所用试剂。 例如,氧化可能会产生具有额外氧原子的肌醇磷酸酯,而还原可能会导致去磷酸化肌醇衍生物 .
科学研究应用
D-肌醇-1,4,5,6-四磷酸酯(钠盐)具有广泛的科学研究应用:
化学: 它用于研究磷酸肌醇的结构和功能及其在细胞信号传导中的作用。
生物学: 该化合物用于研究细胞内信号通路,特别是那些涉及磷酸肌醇特异性激酶和磷酸酶的通路。
医学: 关于 D-肌醇-1,4,5,6-四磷酸酯(钠盐)的研究对理解与细胞信号传导失调相关的疾病,如癌症和糖尿病,具有意义。
相似化合物的比较
类似化合物
D-肌醇-1,2,4,5-四磷酸酯(钠盐): 另一种具有不同磷酸化模式的肌醇磷酸酯。
D-肌醇-1,4,5-三磷酸酯(钠盐): 具有类似生物学特性的三磷酸酯衍生物
独特性
D-肌醇-1,4,5,6-四磷酸酯(钠盐)因其独特的磷酸化模式而独一无二,这使它能够与不同的蛋白质域相互作用并参与独特的信号通路。 这使其成为研究磷酸肌醇介导的信号转导调节的宝贵工具 .
属性
IUPAC Name |
tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJWPAQUIBBLR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na4O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)


